Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-
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Overview
Description
Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- is a complex organic compound that features a benzamide core linked to a chlorinated imidazo[4,5-b]pyridine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Etherification: Coupling of the chlorinated imidazo[4,5-b]pyridine with a phenolic compound to form the ether linkage.
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with aniline derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show comparable chemical properties and applications.
Benzamide derivatives: These compounds have the benzamide core and are used in various medicinal applications.
Uniqueness
Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C24H19ClN6O2 |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
4-[[6-chloro-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenylbenzamide |
InChI |
InChI=1S/C24H19ClN6O2/c1-14-18(13-31(2)30-14)22-28-20-21(19(25)12-26-23(20)29-22)33-17-10-8-15(9-11-17)24(32)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,27,32)(H,26,28,29) |
InChI Key |
CNHCGAFMYXVVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)Cl)C |
Origin of Product |
United States |
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